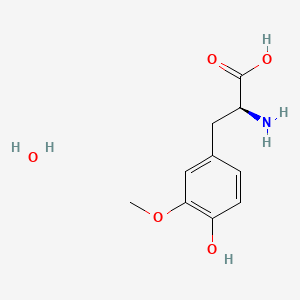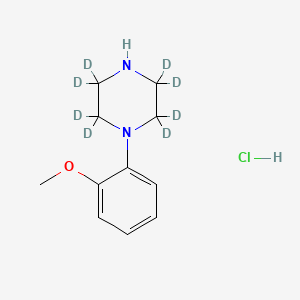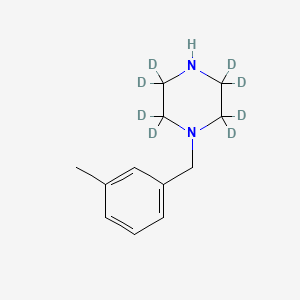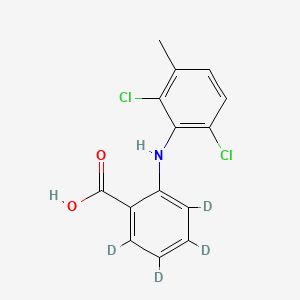
3-O-Methyldopa Monohydrate
Overview
Description
3-O-methyl-L-DOPA (hydrate) is a significant metabolite of L-DOPA, which is widely used in the treatment of Parkinson’s disease. This compound is formed through the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase. It plays a crucial role in the metabolic pathways of dopamine biosynthesis and has been studied for its effects on neuroprotection and neurotoxicity .
Mechanism of Action
Target of Action
3-O-Methyl-L-DOPA Monohydrate, also known as 3-O-Methyldopa Monohydrate or 3-Methoxy-L-tyrosine monohydrate, is a major metabolite of L-DOPA . It primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, which is involved in various physiological functions such as blood pressure regulation .
Mode of Action
3-O-Methyl-L-DOPA Monohydrate acts as an agonist at the alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction results in decreased peripheral sympathetic tone and reduced arterial pressure .
Biochemical Pathways
3-O-Methyl-L-DOPA Monohydrate is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . This process is part of the metabolic pathway of L-DOPA, which is crucial in the biosynthesis of dopamine . The compound also competes with L-DOPA for the blood-brain barrier transporter system .
Pharmacokinetics
The compound is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha-methyldopa mono-O-sulfate . Its half-life (approximately 15 hours) is longer than L-DOPA’s half-life, which is about one hour . This means that it accumulates in the plasma and the brain of patients undergoing chronic L-DOPA therapy .
Result of Action
The antihypertensive effects of 3-O-Methyl-L-DOPA Monohydrate are mostly mediated by its pharmacologically active metabolite, alpha-methylnorepinephrine . This leads to a net reduction in the tissue concentration of serotonin, dopamine, norepinephrine, and epinephrine . It may also inhibit dopamine transporter and uptake in the brain, resulting in the inhibition of l-dopa metabolism to dopamine .
Action Environment
The action of 3-O-Methyl-L-DOPA Monohydrate can be influenced by various environmental factors. For instance, it competes with L-DOPA for transport into the brain at the blood-brain barrier . Furthermore, its accumulation in the plasma and the brain due to its longer half-life can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-O-Methyl-L-DOPA Monohydrate plays a crucial role in the biochemistry of neurotransmitters, particularly in the context of dopamine metabolism . It interacts with the enzyme catechol-O-methyltransferase (COMT), which plays a significant role in the degradation of catecholamines .
Cellular Effects
3-O-Methyl-L-DOPA Monohydrate influences cell function by affecting dopamine biosynthesis . It shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to influence various cellular processes .
Molecular Mechanism
The mechanism of action of 3-O-Methyl-L-DOPA Monohydrate involves its interaction with COMT. This enzyme methylates L-DOPA to produce 3-O-Methyl-L-DOPA Monohydrate . This process is crucial for the metabolism of catecholamines, including dopamine .
Temporal Effects in Laboratory Settings
Over time, 3-O-Methyl-L-DOPA Monohydrate accumulates in the plasma and the brain of chronic L-DOPA therapy patients, such as those suffering from Parkinson’s disease . This accumulation is due to its longer half-life compared to L-DOPA .
Dosage Effects in Animal Models
It is known that its serum levels are elevated in patients with AADC deficit, making it a useful marker for screening this disease .
Metabolic Pathways
3-O-Methyl-L-DOPA Monohydrate is involved in the metabolic pathway of L-DOPA, where it is produced as a metabolite via the action of COMT . This pathway plays a significant role in the metabolism of catecholamines .
Transport and Distribution
3-O-Methyl-L-DOPA Monohydrate shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to be transported and distributed within cells and tissues .
Subcellular Localization
Due to its structural similarities with naturally occurring amino acids and neurotransmitters, it is likely to be found in similar subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-methyl-L-DOPA (hydrate) is synthesized from L-DOPA through a methylation reaction. The enzyme catechol-O-methyltransferase catalyzes this reaction, using S-adenosyl methionine as a methyl donor . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of 3-O-methyl-L-DOPA (hydrate) involves biotechnological processes that utilize recombinant catechol-O-methyltransferase. The enzyme is produced in large quantities using microbial fermentation, and the reaction is carried out in bioreactors under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-O-methyl-L-DOPA (hydrate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-methyl-L-DOPA (hydrate) has a wide range of applications in scientific research:
Chemistry: It is used to study the methylation process and the role of catechol-O-methyltransferase in biochemical pathways.
Biology: It is used to investigate the metabolic pathways of dopamine and its role in neurodegenerative diseases.
Medicine: It is studied for its effects on neuroprotection and neurotoxicity, particularly in the context of Parkinson’s disease treatment.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
L-DOPA: The precursor to 3-O-methyl-L-DOPA, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA involved in dopamine synthesis.
3-Methoxytyrosine: A structurally similar compound with similar biochemical properties.
Uniqueness: 3-O-methyl-L-DOPA (hydrate) is unique due to its specific role as a metabolite of L-DOPA and its ability to inhibit the neuroprotective effects of L-DOPA. Its formation through the action of catechol-O-methyltransferase and its involvement in oxidative stress and mitochondrial dysfunction further distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRCKUGGXLORG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036109 | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200630-46-2 | |
| Record name | 3-O-Methyldopa monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)




![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)




